molecular formula C16H12ClFN4O B4357253 N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide

Cat. No.: B4357253
M. Wt: 330.74 g/mol
InChI Key: FARRRCCPTPURIT-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorobenzyl group, and a fluorobenzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazole intermediate.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the triazole-chlorobenzyl intermediate with a fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the triazole ring or the benzamide moiety, potentially yielding amine or amide derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild conditions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine or amide derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain types of cancer.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl and fluorobenzamide groups may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-benzamide
  • N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide
  • N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-chlorobenzamide

Uniqueness

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide is unique due to the presence of both a fluorobenzamide and a chlorobenzyl group, which may confer distinct biological activities and chemical properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c17-13-7-3-1-5-11(13)9-22-10-19-16(21-22)20-15(23)12-6-2-4-8-14(12)18/h1-8,10H,9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARRRCCPTPURIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)NC(=O)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide
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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide
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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide
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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide
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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide
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N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-fluorobenzamide

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